![molecular formula C16H21ClN2 B12222384 2',3',4',9'-Tetrahydrospiro[cyclohexane-1,1'-pyrido[3,4-b]indole] hydrochloride](/img/structure/B12222384.png)
2',3',4',9'-Tetrahydrospiro[cyclohexane-1,1'-pyrido[3,4-b]indole] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride typically involves the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione. This reaction is followed by the transformation of the resulting 2-((2-(1H-indol-3-yl)ethyl)imino)cyclohexanones into the desired spirocyclic compound using the Pictet-Spengler reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-allergic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit degranulation, which is a process involved in allergic reactions . The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain enzymes and receptors involved in inflammatory and neuroprotective processes.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole]-3’-carboxylic acid
- 2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one
- 1-(4-nitrophenyl)-2’,3’,4’,9’-Tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] hydrochloride
Uniqueness
What sets 2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole] hydrochloride apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21ClN2 |
|---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane];hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-4-9-16(10-5-1)15-13(8-11-17-16)12-6-2-3-7-14(12)18-15;/h2-3,6-7,17-18H,1,4-5,8-11H2;1H |
InChI Key |
FYWMIDPVMVGIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCN2)C4=CC=CC=C4N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12222302.png)
![Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12222317.png)
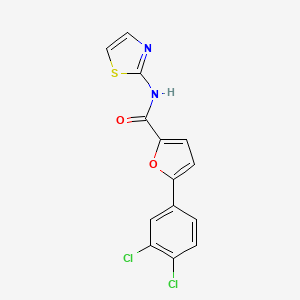
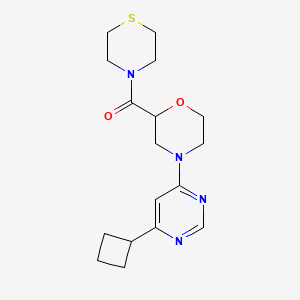
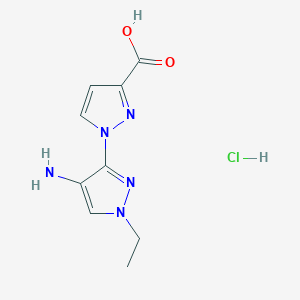
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide](/img/structure/B12222334.png)
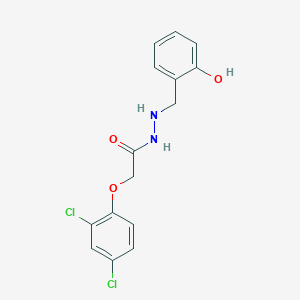
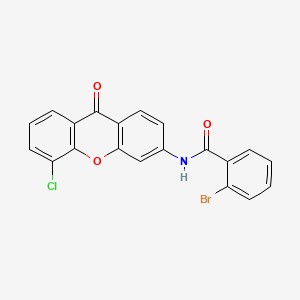
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide](/img/structure/B12222348.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B12222351.png)
![(2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B12222357.png)
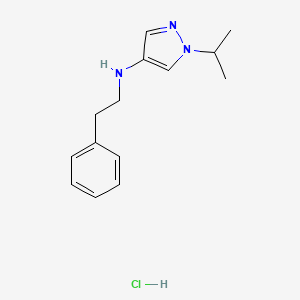
![1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12222364.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12222378.png)
